molecular formula C12H19FN2O B13232658 2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol

2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol

Cat. No.: B13232658
M. Wt: 226.29 g/mol
InChI Key: ISMKWEAFUHHREH-UHFFFAOYSA-N
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Description

2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol is a chemical compound that features a fluoropyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol typically involves the reaction of 5-fluoropyridine with an appropriate amine and a butanol derivative. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction might be carried out in the presence of sodium hydride or potassium carbonate as the base, under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Techniques such as continuous flow synthesis might be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride or sodium borohydride for reduction. Substitution reactions might involve nucleophiles such as sodium azide or thiourea under basic conditions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could result in a variety of substituted pyridine derivatives .

Scientific Research Applications

2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol involves its interaction with specific molecular targets. The fluoropyridine moiety can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The compound’s effects are mediated through pathways involving these molecular targets, which can include signaling cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[1-(5-Chloropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol
  • 2-{[1-(5-Bromopyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol
  • 2-{[1-(5-Iodopyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol

Uniqueness

The uniqueness of 2-{[1-(5-Fluoropyridin-3-yl)ethyl]amino}-3-methylbutan-1-ol lies in the presence of the fluorine atom, which imparts distinct chemical and biological properties. Fluorine atoms can enhance the stability and lipophilicity of compounds, making them more effective in biological systems. This compound’s specific structure allows for unique interactions with molecular targets, distinguishing it from its chlorinated, brominated, and iodinated analogs .

Properties

Molecular Formula

C12H19FN2O

Molecular Weight

226.29 g/mol

IUPAC Name

2-[1-(5-fluoropyridin-3-yl)ethylamino]-3-methylbutan-1-ol

InChI

InChI=1S/C12H19FN2O/c1-8(2)12(7-16)15-9(3)10-4-11(13)6-14-5-10/h4-6,8-9,12,15-16H,7H2,1-3H3

InChI Key

ISMKWEAFUHHREH-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NC(C)C1=CC(=CN=C1)F

Origin of Product

United States

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